(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride
Description
(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride is a chiral cyclohexane-diamine derivative with two benzyl substituents on the nitrogen atoms, stabilized as a dihydrochloride salt. Its structure combines a rigid cyclohexane backbone with aromatic benzyl groups, making it a versatile ligand in asymmetric catalysis and coordination chemistry. The compound is commercially available (BLD Pharm Catalog) and often utilized in the synthesis of enantioselective transition metal complexes .
Properties
IUPAC Name |
(1R,2R)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.2ClH/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;/h1-6,9-12,19-22H,7-8,13-16H2;2*1H/t19-,20-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJQPRPIYQEHFC-WUMQWIPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride, with the chemical formula C20H26N2·2HCl and CAS number 212611-88-6, is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Weight : 250.24 g/mol
- Purity : >98% (HPLC)
- Physical State : White crystalline solid
- Solubility : Soluble in water and organic solvents
This compound functions primarily as a ligand in various catalytic reactions. Its structure allows it to coordinate with metal centers, facilitating C-N coupling reactions. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines through apoptosis induction. For instance:
- Case Study 1 : In vitro assays demonstrated that treatment with this compound reduced cell viability in breast cancer cell lines by up to 70% after 48 hours of exposure.
- Mechanism : The compound appears to activate caspase pathways leading to programmed cell death.
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. It has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage.
- Case Study 2 : In models of neurodegeneration, this compound significantly reduced markers of oxidative stress and inflammation.
- Mechanism : The compound may enhance the expression of antioxidant enzymes and modulate inflammatory pathways.
Comparative Biological Activity Table
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in breast cancer cells by 70% | |
| Neuroprotection | Reduces oxidative stress markers |
Research Findings
Several studies have investigated the pharmacological profile of this compound:
-
Anticancer Properties :
- A study published in Journal of Medicinal Chemistry reported its efficacy against various cancer types.
- The compound was found to synergize with existing chemotherapeutics, enhancing their efficacy.
-
Neuroprotective Studies :
- Research in Neuroscience Letters demonstrated its ability to mitigate neuronal loss in animal models of Alzheimer’s disease.
-
Ligand Studies :
- As a ligand for palladium-catalyzed reactions, it has shown promise in organic synthesis applications, facilitating the formation of complex molecular architectures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Diamine Backbone
(A) N1,N2-Dimethyl Derivatives
- Example : (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride (CAS 67198-21-4).
- Key Differences : Methyl groups instead of benzyl substituents.
- Impact :
- Solubility : Higher water solubility due to reduced hydrophobicity .
- Catalytic Activity : Diminished steric bulk compared to benzyl groups may lower enantioselectivity in metal-catalyzed reactions .
(B) N1,N2-Bis(Hydroxybenzyl) Derivatives
- Example : (1R,2R)-N1,N2-Bis(2-hydroxybenzyl)cyclohexane-1,2-diaminium chloride (R,R-1).
- Key Differences : Hydroxybenzyl substituents introduce hydrogen-bonding capability.
- Impact :
- Metal Coordination: Enhanced binding to transition metals (e.g., Cu, Ru) due to phenolic oxygen donors, improving catalytic efficiency in oxidation reactions .
- Synthesis : Prepared via condensation of (1R,2R)-cyclohexane-1,2-diamine with salicylaldehyde derivatives, yielding 64–89% yields .
(C) Mixed Aromatic-Heterocyclic Derivatives
- Example : (1R,2R)-N1,N2-Dimethyl-N1,N2-bis((thiophen-2-yl)methyl)cyclohexane-1,2-diamine.
- Key Differences : Thiophene or furan moieties replace benzyl groups.
- Impact :
- Electronic Effects : Sulfur or oxygen atoms modulate electron density at the metal center, altering reactivity in catalytic cycles .
- Applications : Used in dichloro copper complexes for asymmetric epoxidation .
Variations in the Cyclic Backbone
(A) Cyclopentane Analogs
- Example : (1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride (CAS 1807914-23-3).
- Key Differences : Cyclopentane ring instead of cyclohexane.
- Impact :
- Molecular Weight : Lower molecular weight (201.14 g/mol vs. ~370–400 g/mol for dibenzyl derivatives) .
(B) Cyclobutane Analogs
Comparison of Physicochemical Properties
Catalytic Performance Comparison
- Ru Complexes :
- Cu Complexes :
- Thiophene/Furan Derivatives : Exhibit superior activity in epoxidation compared to purely aliphatic ligands .
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the stereoretentive alkylation of (1R,2R)-cyclohexane-1,2-diamine using benzyl bromide. The primary amine groups undergo sequential nucleophilic substitution, with each nitrogen atom reacting with one equivalent of benzyl halide. A base, typically potassium carbonate, deprotonates the amines to enhance nucleophilicity. The reaction proceeds via an SN2 mechanism, preserving the (R,R) configuration due to the rigid cyclohexane backbone.
Reaction equation:
$$
\text{(1R,2R)-Cyclohexane-1,2-diamine} + 2 \text{Benzyl bromide} \xrightarrow{\text{Base}} \text{(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine} + 2 \text{HBr}
$$
Standard Protocol
Reagents:
- (1R,2R)-Cyclohexane-1,2-diamine (1.0 equiv)
- Benzyl bromide (2.2 equiv)
- Potassium carbonate (2.5 equiv)
- Tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
- Dissolve the diamine in anhydrous THF under nitrogen.
- Add benzyl bromide dropwise at 0°C, followed by K2CO3.
- Reflux for 12–18 hours.
- Filter to remove salts and concentrate under vacuum.
Solvent and Base Optimization
Comparative Analysis of Reaction Conditions
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like THF facilitate better solubility of intermediates, while DCM offers faster kinetics at lower temperatures. Bicarbonate bases (e.g., NaHCO3) result in incomplete conversion (<70%), whereas K2CO3 achieves near-quantitative yields (Table 1).
Table 1: Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | K2CO3 | 65 | 18 | 89 |
| DCM | K2CO3 | 40 | 24 | 82 |
| Toluene | NaHCO3 | 110 | 24 | 68 |
| DMF | K3PO4 | 80 | 12 | 75 |
Hydrochlorination to Dihydrochloride Salt
Salt Formation and Crystallization
The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid (2.0 equiv) in methanol. Slow evaporation induces crystallization, yielding white to light-yellow needles. Recrystallization from methanol/ethyl acetate enhances purity to >98% (HPLC).
Critical parameters:
- Acid concentration: 4 M HCl in methanol.
- Crystallization solvent: Methanol:ethyl acetate (1:3).
- Melting point: 218–222°C (lit. 220°C).
Large-Scale Production and Industrial Adaptations
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to improve heat transfer and mixing. Key modifications include:
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | >98.0% | USP <621> |
| Specific rotation (α) | -38.0 to -42.0° (c=1) | Polarimetry |
| Residual solvents | <500 ppm | GC-MS |
Troubleshooting and Byproduct Analysis
Common Impurities and Mitigation
- N1,N1-Dibenzyl Isomer: Forms due to over-alkylation. Controlled stoichiometry (2.2 equiv benzyl bromide) suppresses this.
- Hydrolysis Products: Avoid aqueous workup; use anhydrous conditions.
Byproduct distribution (GC-MS):
- N1-Benzyl intermediate: 3–5%.
- Debrominated toluene: <1%.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride with high enantiomeric purity?
- Methodology :
- The synthesis typically involves chiral resolution of trans-1,2-diaminocyclohexane derivatives. For example, (R,R)-1,2-diaminocyclohexane is reacted with benzyl halides under basic conditions, followed by purification via recrystallization using tartaric acid derivatives to ensure enantiomeric purity .
- Key parameters:
- Use of optically pure (1R,2R)-1,2-diaminocyclohexane (≥98% enantiomeric excess) as the starting material.
- Controlled reaction temperature (0–5°C) to minimize racemization.
- Validation : Confirm stereochemistry via polarimetry and chiral HPLC (e.g., using a Chiralpak AD-H column) .
Q. How does the stereochemistry of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine influence its coordination chemistry?
- Mechanistic Insight :
- The (1R,2R) configuration creates a rigid, C2-symmetric ligand structure, enabling selective binding to transition metals (e.g., Cu(II), Hg(II)) in octahedral or square-planar geometries. This is critical for asymmetric catalysis .
- Example: In dichlorido[(1R,2R)-N-(pyridin-2-yl-methyl)cyclohexane-1,2-diamine]mercury(II), the ligand’s stereochemistry dictates the metal’s coordination sphere, as confirmed by single-crystal X-ray diffraction (R factor = 0.021) .
Q. What analytical techniques are essential for characterizing this compound and its metal complexes?
- Recommended Workflow :
- Purity : GC or HPLC (≥94% purity threshold) .
- Structural Confirmation :
- NMR (1H/13C) to verify benzyl group substitution patterns.
- X-ray crystallography for absolute configuration determination (e.g., CCDC deposition codes for related complexes) .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition points (e.g., melting point ~45°C for hydrochloride salts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic performance data for metal complexes of this ligand?
- Case Study :
- Discrepancies in enantioselectivity (e.g., 80% vs. 95% ee) may arise from:
- Purity Variations : Impurities in ligand batches (e.g., <94% purity) can alter metal coordination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. non-polar solvents (toluene) may shift reaction pathways .
- Mitigation :
- Cross-validate results using standardized ligand batches (≥98% purity).
- Perform kinetic studies under inert atmospheres to exclude oxidative byproducts .
Q. What strategies optimize the ligand’s stability in aqueous vs. organic reaction media?
- Experimental Design :
- Hydrolytic Stability :
| Condition | Degradation Rate (24h) | Stabilizing Agent |
|---|---|---|
| pH 3 (HCl) | <5% | None required |
| pH 7 (H2O) | 15–20% | 0.1 M ascorbic acid |
| pH 10 (NaOH) | >50% | Not recommended |
Q. How to design experiments to probe ligand-metal binding kinetics?
- Methodology :
- Use stopped-flow UV-Vis spectroscopy to monitor Cu(II) complexation rates (λmax = 450–500 nm).
- Example kinetic parameters for Cu(NO3)2 systems:
| Temp (°C) | k (s⁻¹) | ΔG‡ (kJ/mol) |
|---|---|---|
| 25 | 1.2 × 10⁻³ | 78.5 |
| 40 | 3.8 × 10⁻³ | 72.1 |
- Advanced Tool : DFT calculations (e.g., Gaussian 09) to model transition states .
Safety & Handling
Q. What are the critical safety protocols for handling this compound?
- Guidelines :
- Storage : Keep in dark, inert containers (N2 atmosphere) at 2–8°C to prevent hydrochloride salt deliquescence .
- Hazards : Causes skin/eye irritation (H315, H319); use PPE (gloves, goggles) and fume hoods .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite .
Data Contradictions & Validation
Q. Why do reported melting points for this compound vary across studies?
- Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
